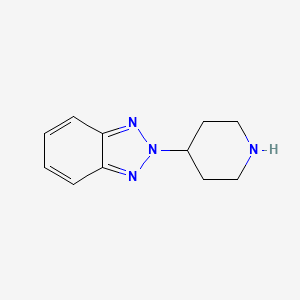

2H-Benzotriazole, 2-(4-piperidinyl)-

Description

Structural Significance and Pharmacological Relevance of Benzotriazole-Piperidine Hybrids

The benzotriazole (B28993) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a triazole ring, is of significant interest in pharmaceutical chemistry. nih.govijprajournal.com It is considered a privileged structure due to its versatile biological properties and its role as a bioisostere for purine (B94841) nuclei and other triazolic systems. nih.govnih.gov This structural analogy allows benzotriazole derivatives to interact with a variety of biological receptors and enzymes. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals across various therapeutic areas. nih.gov

Research has demonstrated that benzotriazole-piperidine hybrids possess a broad spectrum of pharmacological activities. jocpr.comijpp.org.in A significant body of work has focused on their potential as anti-infective agents. Studies on various N-substituted 2-(piperidin-4-yl)-2H-benzotriazoles have revealed significant antibacterial and antifungal properties. researchgate.net For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov The introduction of different substituents on the piperidine nitrogen has been shown to modulate this antimicrobial efficacy, highlighting a clear structure-activity relationship (SAR). nih.gov Beyond antimicrobial effects, the broader benzotriazole class of compounds has been investigated for anticancer, anti-inflammatory, antiviral, and analgesic properties, suggesting a rich and diverse pharmacological potential for the benzotriazole-piperidine scaffold. nih.govgsconlinepress.comresearchgate.net

| Research Area | Key Findings | Relevant Compounds |

| Antibacterial Activity | Derivatives show significant activity against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. nih.govresearchgate.net | N-substituted 2-(piperidin-4-yl)-2H-benzotriazoles researchgate.net |

| Antifungal Activity | Certain compounds exhibit potent activity against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netnih.gov | Imidazole (B134444)/benzotriazole substituted piperidin-4-one derivatives nih.gov |

| Anticancer Activity | The benzotriazole scaffold is a key component in compounds designed to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.govgsconlinepress.com | Vorozole, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) researchgate.net |

| General Pharmacological Potential | The hybrid structure is explored for a wide range of activities including anti-inflammatory, antiviral, and analgesic effects. jocpr.comijpp.org.inresearchgate.net | Various benzotriazole derivatives researchgate.net |

Historical Development and Emerging Trends in the Study of 2H-Benzotriazole, 2-(4-Piperidinyl)-

The study of benzotriazole and its derivatives has evolved significantly since the discovery of azole compounds in the late 1960s. ijprajournal.com Initially recognized for industrial applications such as corrosion inhibition, the pharmacological potential of benzotriazoles gained traction as researchers identified their broad biological activity. gsconlinepress.com Investigations into their antimicrobial properties have been particularly active since the 1980s. nih.gov

The specific focus on hybrid structures like 2H-Benzotriazole, 2-(4-piperidinyl)- is a more recent development, reflecting a modern trend in drug discovery that emphasizes molecular hybridization to create multi-target agents or to enhance the potency and selectivity of existing pharmacophores. mdpi.com Early research often focused on simpler benzotriazole derivatives, but as synthetic methodologies advanced, the creation of more complex structures, including the linkage to other privileged scaffolds like piperidine, became more feasible. A 2015 study detailing the synthesis and antimicrobial screening of a series of N-substituted 2-(piperidin-4-yl)-2H-benzotriazoles represents a key milestone in the targeted investigation of this specific chemical family. researchgate.net

Emerging trends in the field are centered on several key areas. A primary focus is the rational design and synthesis of new derivatives with improved efficacy and tailored selectivity against specific biological targets. researchgate.net This involves the strategic modification of the piperidine ring's N-substituent to fine-tune the molecule's activity profile. Furthermore, there is growing interest in exploring the full therapeutic potential of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold beyond anti-infective applications, venturing into areas such as oncology and neurodegenerative diseases, where related heterocyclic compounds have shown promise. The development of novel, efficient, and environmentally friendly synthetic routes, such as solvent-free and microwave-assisted techniques, is also a significant trend, facilitating the rapid generation of compound libraries for high-throughput screening. gsconlinepress.com

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZKELHEZMUAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2h Benzotriazole, 2 4 Piperidinyl

Regioselective Synthesis of the 2H-Benzotriazole Core

The formation of the benzotriazole (B28993) ring system, particularly the 2H-isomer, is a critical step that dictates the final architecture of the target molecule. N-Substituted benzotriazoles can exist as two distinct isomers, the 1H- and 2H-forms. gsconlinepress.com While the 1H-isomer is often thermodynamically more stable, targeted synthesis of the 2H-isomer requires specific regioselective methods. gsconlinepress.com

Established Cyclocondensation Pathways

The most traditional and widely recognized method for constructing the benzotriazole core is the cyclocondensation of o-phenylenediamines. gsconlinepress.comijariie.com This reaction is typically carried out using sodium nitrite (B80452) in the presence of acetic acid. gsconlinepress.comslideshare.net The mechanism involves the diazotization of one of the amino groups on the o-phenylenediamine (B120857) to form a monodiazonium derivative. gsconlinepress.comijariie.com This intermediate then undergoes a spontaneous intramolecular cyclization, yielding the benzotriazole ring. gsconlinepress.comijariie.comslideshare.net

While this method is robust for producing the parent benzotriazole, direct alkylation to achieve N-substitution often results in a mixture of 1- and 2-substituted isomers, with the 1-alkyl benzotriazole typically being the major product. gsconlinepress.com Achieving regioselectivity for the 2-position through this classical pathway remains a significant challenge.

Transition Metal-Catalyzed Approaches to 2-Aryl-2H-Benzotriazoles

To overcome the regioselectivity challenges, modern synthetic chemistry has turned to transition metal-catalyzed reactions. These methods provide a powerful and direct route to 2-aryl-2H-benzotriazoles, which are key precursors or analogs to the target compound.

A notable strategy involves the palladium-catalyzed, substrate-directed ortho C-H amination of azoarenes. acs.org In this approach, trimethylsilyl (B98337) azide (B81097) (TMSN₃) serves as the nitrogen source. The reaction proceeds via an intermolecular ortho-azidation (a C-N bond formation), followed by an intramolecular cyclization where a nitrogen atom from the azo group attacks the newly introduced azide. This sequence leads to the formation of the 2H-benzotriazole ring with the expulsion of a nitrogen molecule. acs.org This methodology is efficient and atom-economical, avoiding the need for pre-functionalized starting materials. acs.org

| Entry | Azoarene Substrate | Catalyst/Reagent | Yield (%) |

| 1 | 1,2-diphenyl-diazene | Pd(OAc)₂ / TBHP / TMSN₃ | 85 |

| 2 | 1,2-di-p-tolyl-diazene | Pd(OAc)₂ / TBHP / TMSN₃ | 89 |

| 3 | 1-(4-ethylphenyl)-2-phenyl-diazene | Pd(OAc)₂ / TBHP / TMSN₃ | 79 |

| 4 | 1-(4-methoxyphenyl)-2-phenyl-diazene | Pd(OAc)₂ / TBHP / TMSN₃ | 82 |

Table 1. Examples of Palladium-Catalyzed Synthesis of 2-Aryl-2H-Benzotriazoles. Data sourced from reference acs.org.

Other transition metal-catalyzed routes have also been developed. For instance, molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes provides an alternative pathway to 2-aryl-2H-benzotriazoles with a broad tolerance for various functional groups. researchgate.net Furthermore, electrochemical methods that trigger an N-centered radical for the intramolecular cyclization of o-aminyl azobenzenes have been reported, offering a metal-free alternative for N-N bond formation. researchgate.net These advanced methods provide the necessary regiochemical control to selectively synthesize the 2-substituted benzotriazole core.

Introduction and Functionalization of the 4-Piperidinyl Moiety

The piperidine (B6355638) ring is a prevalent structural motif in pharmaceuticals and natural products. researchgate.netacs.org Its integration at the N-2 position of the benzotriazole core can be achieved through various synthetic strategies, either by functionalizing a pre-existing piperidine ring or by constructing the ring onto the benzotriazole scaffold.

N-Substitution Reactions of the Piperidine Ring

The introduction of the piperidinyl moiety can be envisioned through a nucleophilic substitution reaction where the nitrogen of piperidine acts as the nucleophile. In the context of pyridinium (B92312) ions, piperidine has been shown to participate in SNAr reactions, displacing leaving groups like halides or cyano groups. nih.gov A similar strategy could be applied to a suitably activated 2-substituted benzotriazole, where a good leaving group at the 2-position is displaced by 4-aminopiperidine (B84694) or a derivative.

However, the more common approach involves the modification of a pre-formed pyridine (B92270) ring followed by its hydrogenation to piperidine. researchgate.net For the synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)-, a viable route would be the synthesis of 2-(4-pyridyl)-2H-benzotriazole using the transition metal-catalyzed methods described previously, followed by the reduction of the pyridine ring. The hydrogenation of pyridines to piperidines is a well-established transformation, often accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under hydrogen pressure. nih.govorganic-chemistry.org

Ring-Forming Strategies for Piperidine Integration

An alternative to modifying a pre-formed ring is to construct the piperidine ring from an acyclic precursor that is already attached to the benzotriazole core. Modern organic synthesis offers a multitude of methods for piperidine ring formation. nih.gov

These strategies include:

Intramolecular Cyclization: Gold- or palladium-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. nih.gov An acyclic N-alkenyl amine tethered to the 2-position of benzotriazole could undergo such a cyclization to form the desired piperidine ring.

Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes initiated by reagents like triethylborane (B153662) can lead to the formation of polysubstituted piperidines. nih.gov

[5+1] Annulations: Iridium-catalyzed hydrogen-borrowing [5+1] annulation methods can stereoselectively synthesize substituted piperidines from amino alcohols. nih.gov

| Strategy | Catalyst/Reagent | Key Transformation |

| Hydrogenation | Rh/C, H₂ | Pyridine → Piperidine |

| Oxidative Amination | Gold(I) or Palladium(II) | Alkene difunctionalization and N-heterocycle formation |

| Radical Cyclization | Triethylborane | 1,6-enyne cyclization |

| [5+1] Annulation | Iridium(III) | Hydroxylamine + Diol → Piperidine |

Table 2. Selected Ring-Forming Strategies for Piperidine Synthesis. Data sourced from reference nih.gov.

These methods provide a high degree of flexibility, allowing for the introduction of various substituents on the piperidine ring during its formation, which could be advantageous for creating a library of analogs.

Novel Synthetic Strategies for Derivatization of 2H-Benzotriazole, 2-(4-Piperidinyl)-

Once the core structure of 2H-Benzotriazole, 2-(4-piperidinyl)- is assembled, further derivatization can be undertaken to modulate its properties. These modifications can be targeted at either the benzotriazole ring system or the piperidine moiety.

Derivatization of the benzotriazole portion can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring. For instance, halogenation has been shown to be a useful method to enhance the biological activity of benzotriazole derivatives. gsconlinepress.com Nitration, sulfonation, or Friedel-Crafts reactions could potentially introduce a range of functional groups, although the regioselectivity would be influenced by the directing effects of the fused triazole ring.

The piperidine ring also offers multiple sites for functionalization. Recent advances have focused on the selective C-H functionalization of saturated N-heterocycles. acs.org For example, a modified Polonovski-Potier reaction can generate an endo-cyclic iminium ion from an N-alkyl piperidine N-oxide. This reactive intermediate can then be trapped by various carbon-based nucleophiles to install a substituent at the α-position to the nitrogen atom. acs.org This strategy allows for late-stage modification of the piperidine scaffold, providing access to a diverse set of analogs from a common intermediate. acs.org

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and decreased environmental impact. While a specific one-pot, multi-component reaction for the direct synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)- has not been extensively documented, the principles of MCRs can be applied to devise a potential synthetic strategy.

One plausible multi-component approach could involve the reaction of an o-phenylenediamine derivative, a piperidone equivalent, and a suitable third component that facilitates the triazole ring formation. For instance, a reaction between o-phenylenediamine, 4-piperidone, and an oxidizing agent under conditions that promote diazotization and subsequent cyclization could potentially assemble the core scaffold in a convergent manner. Research into one-pot syntheses of various N-substituted benzannulated triazoles has demonstrated the feasibility of combining diazotization and cyclization steps. chimia.ch

Furthermore, the development of MCRs for the synthesis of highly functionalized piperidines is well-established. researchgate.netgrowingscience.com These strategies often involve the reaction of an amine, an aldehyde, and a β-dicarbonyl compound. Adapting such a strategy, one could envision a reaction where a suitably protected o-aminophenylhydrazine derivative reacts with a piperidine precursor and another component to form the benzotriazole and piperidine rings in a sequential one-pot process. The versatility of MCRs in generating diverse molecular scaffolds suggests that a dedicated research effort could lead to an efficient assembly of the 2H-Benzotriazole, 2-(4-piperidinyl)- core. growingscience.comnih.gov

Development of Greener Synthetic Routes (e.g., Microwave-Assisted)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green technology, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajchem-a.comajgreenchem.comnumberanalytics.com

The application of microwave irradiation to the synthesis of benzotriazole derivatives has been shown to be highly effective. ajchem-a.com Specifically, the N-alkylation of benzotriazole with various alkyl halides can be significantly accelerated under microwave conditions. nih.gov This suggests that the synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)- could be efficiently achieved by the microwave-assisted reaction of benzotriazole with a suitable 4-substituted piperidine derivative, such as 4-halopiperidine or a piperidin-4-yl tosylate.

The advantages of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction temperatures being reached in a shorter time. chimia.chajgreenchem.com This rapid heating can minimize the formation of side products and decomposition of reagents and products. ijnrd.org

| Reaction | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Consumption | High | Low |

| Side Products | Often observed | Minimized or eliminated |

This is an illustrative comparison based on general findings for the synthesis of benzotriazole derivatives and may not represent specific data for 2H-Benzotriazole, 2-(4-piperidinyl)-.

A comparative study on the synthesis of various benzotriazole derivatives highlighted the significant improvements offered by microwave assistance over conventional heating. Reactions that required several hours of reflux were completed in a matter of minutes under microwave irradiation, with a notable increase in product yields. ajchem-a.com For example, the synthesis of N-alkylated benzotriazoles showed a drastic reduction in reaction time from hours to minutes, with yields improving from the 70-80% range to over 90% in some cases. nih.govresearchgate.net

The development of a microwave-assisted protocol for the synthesis of 2H-Benzotriazole, 2-(4-piperidinyl)- would represent a significant step towards a more sustainable and efficient manufacturing process for this important chemical entity.

Computational and Spectroscopic Characterization of 2h Benzotriazole, 2 4 Piperidinyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular properties of chemical systems. For 2H-Benzotriazole, 2-(4-piperidinyl)-, DFT calculations would provide crucial insights into its three-dimensional structure, electronic landscape, and vibrational modes. While specific DFT studies on this particular molecule are not extensively available in the reviewed literature, the methodologies described are standard for compounds of this class.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2H-Benzotriazole, 2-(4-piperidinyl)-, this process would involve optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the conformational flexibility of the piperidine (B6355638) ring and its orientation relative to the planar benzotriazole (B28993) moiety. The piperidine ring typically adopts a chair conformation to minimize steric strain. Conformational analysis would explore the possible orientations (conformers) of the molecule, such as the axial and equatorial positions of the benzotriazole group on the piperidine ring, to identify the global minimum energy conformer. Such studies on similar piperidine-containing heterocyclic compounds often reveal that the equatorial conformer is energetically favored. The analysis would also detail the critical dihedral angle between the plane of the benzotriazole ring and the piperidine ring.

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is central to this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For benzotriazole derivatives, the HOMO is often localized on the benzotriazole ring system, indicating this is the likely site of electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2H-Benzotriazole, 2-(4-piperidinyl)-, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring, highlighting them as key sites for intermolecular interactions.

Table 1: Key Electronic Properties Investigated by DFT This table outlines the typical electronic properties calculated via DFT methods and their significance. Specific calculated values for 2H-Benzotriazole, 2-(4-piperidinyl)- are not available in the cited literature.

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for chemical reactions. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

For 2H-Benzotriazole, 2-(4-piperidinyl)-, the vibrational spectrum would be a composite of the modes from the benzotriazole and piperidinyl moieties. Studies on the parent 2H-benzotriazole provide a basis for assigning the vibrations of the aromatic and triazole rings. hhu.deresearchgate.net Key vibrational modes would include:

Aromatic C-H stretching : Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching : From the piperidine ring, appearing just below 3000 cm⁻¹.

N=N and C=N stretching : Associated with the triazole ring, found in the 1400-1600 cm⁻¹ range.

Ring breathing modes : Characteristic vibrations of both the benzene (B151609) and triazole rings.

CH₂ scissoring and wagging : From the piperidine ring, typically in the 1400-1470 cm⁻¹ region.

Theoretical calculations allow for a detailed assignment of each experimental band based on the Potential Energy Distribution (PED). While experimental spectra for this specific compound are not detailed in the searched literature, the theoretical approach provides a robust framework for their future interpretation. core.ac.uk

Table 2: Expected Vibrational Modes for 2H-Benzotriazole, 2-(4-Piperidinyl)- This table lists the general regions for characteristic vibrational modes based on related compounds. Specific experimental or calculated frequencies for the title compound are not available in the cited literature.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | Benzotriazole | 3100 - 3000 |

| Aliphatic C-H Stretch (asymm & symm) | Piperidine | 3000 - 2850 |

| N=N / C=N Stretch | Triazole Ring | 1600 - 1400 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| CH₂ Scissoring | Piperidine | ~1470 - 1400 |

| C-N Stretch | Piperidine/Triazole | 1350 - 1000 |

| Aromatic C-H Out-of-Plane Bend | Benzotriazole | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy and GIAO Calculations

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Experimental NMR data has been reported for 2-piperidin-4-yl-2H-benzotriazole. The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum identifies the different carbon atoms in the molecule.

The reported experimental data in DMSO-d₆ is summarized below:

¹H-NMR : The spectrum shows characteristic signals for the aromatic protons of the benzotriazole ring and the aliphatic protons of the piperidine ring. The protons on the benzotriazole ring appear as distinct multiplets in the downfield aromatic region. The proton at the C4 position of the piperidine ring, which is attached to the benzotriazole nitrogen, appears as a multiplet further downfield than the other piperidine protons due to the deshielding effect of the aromatic system.

¹³C-NMR : The carbon spectrum shows distinct signals for the aromatic carbons of the benzotriazole ring and the aliphatic carbons of the piperidine ring. The carbon atom of the piperidine ring directly attached to the benzotriazole (C4) is significantly shifted downfield.

Table 3: Experimental NMR Chemical Shifts (δ) in ppm for 2H-Benzotriazole, 2-(4-Piperidinyl)- Data obtained from DMSO-d₆ solution.

| Atom Type | Chemical Shift (δ, ppm) |

| ¹H-NMR | |

| Benzotriazole-H | 8.10 (d), 7.62 (d), 7.56 (d), 7.37 (d) |

| Piperidine-H (at C4) | 4.88-4.80 (m) |

| Piperidine-H (other) | 4.34 (bs), 3.06-3.00 (bs), 2.36 (q), 2.17 (q) |

| ¹³C-NMR | |

| Benzotriazole-C | 145.66, 131.40, 120.32 |

| Piperidine-C (at C4) | 58.30 |

| Piperidine-C (other) | 44.88, 24.76 |

(d = doublet, q = quartet, m = multiplet, bs = broad singlet)

To complement experimental data, theoretical chemical shifts can be calculated using quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for predicting NMR chemical shifts. clockss.orgresearchgate.net This method, typically employed with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), calculates the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. core.ac.uk

The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). A comparison between the theoretically predicted and experimentally observed chemical shifts is a powerful method for verifying structural assignments. uzhnu.edu.ua For complex molecules, this correlation can help assign ambiguous signals and confirm conformational preferences in solution. While a specific GIAO study for 2H-Benzotriazole, 2-(4-piperidinyl)- was not found in the literature search, this methodology has been successfully applied to the parent benzotriazole and numerous other nitrogen-containing heterocycles, demonstrating its utility and accuracy. researchgate.net

Advanced Intermolecular Interaction Analysis

The stability and packing of molecules in a crystal lattice are governed by a complex network of intermolecular interactions. Computational methods such as Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) studies provide profound insights into these forces.

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It generates a three-dimensional surface around a molecule, color-coded to display key properties related to intermolecular contacts. While specific studies on 2H-Benzotriazole, 2-(4-piperidinyl)- are not available, analysis of related piperidine and benzotriazole derivatives allows for a detailed prediction of its interaction profile. nih.goviucr.orgnih.gov

The surface is often mapped over a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. nih.gov Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions show longer contacts and white areas denote contacts around the van der Waals separation distance. nih.goviucr.org

Based on analyses of similar heterocyclic compounds, the percentage contributions of the most significant intermolecular contacts can be estimated as follows: nih.goviucr.orgiucr.org

| Interaction Type | Estimated Percentage Contribution |

| H···H | ~50-75% |

| C···H/H···C | ~18-24% |

| N···H/H···N | ~1-11% |

| O···H/H···O (if hydrated) | ~7-12% |

These values highlight that H···H contacts, driven by dispersion forces, typically dominate the crystal packing for organic molecules. nih.goviucr.org The significant contributions from C···H and N···H contacts would underscore the role of weaker hydrogen bonds and other directed interactions in stabilizing the crystal lattice of 2H-Benzotriazole, 2-(4-piperidinyl)-. nih.gov

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to identify and visualize non-covalent interactions in real space. researchgate.net This method analyzes the electron density (ρ) and its gradient to reveal the nature of interactions between atoms and molecules.

The analysis generates 3D isosurfaces within a molecule, which are color-coded to distinguish different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, primarily van der Waals forces.

Red surfaces signify strong steric repulsion between atoms.

For 2H-Benzotriazole, 2-(4-piperidinyl)-, an NCI/RDG analysis would be expected to reveal several key features. A prominent blue isosurface would likely appear between the hydrogen atom on the piperidine nitrogen and a nitrogen atom of a neighboring benzotriazole ring, confirming the presence of N-H···N hydrogen bonding. Expansive green surfaces would be observed around the aromatic benzotriazole ring and the aliphatic piperidine ring, indicating the prevalence of van der Waals interactions that contribute to molecular packing. researchgate.net Red areas would likely be found within the core of the rings, indicating steric repulsion.

Tautomerism Studies of the Benzotriazole Ring

The benzotriazole ring system exhibits prototropic tautomerism, meaning it can exist in two different forms that interconvert through the migration of a proton. These forms are known as 1H-benzotriazole and 2H-benzotriazole. researchgate.netresearchgate.net The position of the substituent on the benzotriazole ring determines which tautomer is present. In the case of 2H-Benzotriazole, 2-(4-piperidinyl)-, the piperidinyl group is attached to the nitrogen atom at position 2, fixing the molecule in the 2H tautomeric form.

Extensive experimental and theoretical studies have been conducted on the parent benzotriazole molecule to understand the equilibrium between its tautomers. ru.nl Quantum chemical calculations using various methodologies (such as Hartree-Fock, MP2, and B3LYP) have investigated the relative stabilities of the 1H and 2H forms. researchgate.netresearchgate.net Most modern computational studies conclude that the 1H-tautomer is slightly more stable than the 2H-tautomer in the gas phase, though the energy difference is small. researchgate.netru.nl

The tautomeric equilibrium can be influenced by several factors, including the physical state (gas, liquid, or solid) and the solvent environment. acs.org While the substituent in 2H-Benzotriazole, 2-(4-piperidinyl)- locks the core into the 2H form, the underlying principle of tautomerism is a fundamental characteristic of the benzotriazole moiety. This inherent property influences the molecule's electronic structure, reactivity, and potential for intermolecular interactions. researchgate.net

Structure Activity Relationship Sar Studies and Rational Ligand Design for 2h Benzotriazole, 2 4 Piperidinyl Derivatives

Methodologies for SAR Elucidation

The investigation into the Structure-Activity Relationship (SAR) of 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives employs a combination of synthetic chemistry and computational analysis to identify the molecular properties essential for their biological function.

A primary strategy for elucidating SAR involves the synthesis of a series of analogs where specific substituents on the core structure are systematically varied. A study involving a series of N-substituted 2-(piperidin-4-yl)-2H-benzo[d] nih.govresearchgate.netepa.govtriazoles (designated 6a-6r) demonstrated the impact of modifications at the piperidine (B6355638) nitrogen on antimicrobial activity. researchgate.netepa.gov

The compounds were synthesized from 4-oxopiperidine-1-carboxylic acid tert-butyl ester and screened for antibacterial and antifungal properties. researchgate.netepa.gov The results indicated that the nature of the substituent on the piperidine nitrogen plays a crucial role in determining the antimicrobial spectrum and potency. For instance, compounds 6a , 6b , 6g , 6h , 6k , 6q , and 6r showed significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. epa.gov Similarly, compounds 6a , 6b , 6d , 6g , 6h , and 6r displayed notable antifungal activity. epa.gov

This systematic approach reveals that certain substituents are more favorable for activity than others. For example, the presence of specific alkyl or aryl groups on the piperidine nitrogen can enhance interactions with the biological target, leading to increased potency. The variation in activity across the series provides a clear map of the steric and electronic requirements for optimal biological response. researchgate.netepa.gov

Below is an interactive table summarizing the findings for a selection of these compounds, highlighting the substituent at the N-1 position of the piperidine ring and their observed activity profile.

| Compound | Substituent (R) on Piperidine Nitrogen | Significant Antibacterial Activity | Significant Antifungal Activity |

|---|---|---|---|

| 6a | Methyl | Yes epa.gov | Yes epa.gov |

| 6b | Ethyl | Yes epa.gov | Yes epa.gov |

| 6d | Propyl | No epa.gov | Yes epa.gov |

| 6g | Benzyl | Yes epa.gov | Yes epa.gov |

| 6h | 4-Chlorobenzyl | Yes epa.gov | Yes epa.gov |

| 6k | 2-Phenylethyl | Yes epa.gov | No epa.gov |

| 6q | 4-Fluorobenzoyl | Yes epa.gov | No epa.gov |

| 6r | 4-Nitrobenzoyl | Yes epa.gov | Yes epa.gov |

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational methodology used to correlate the biological activity of a series of compounds with their physicochemical properties. researchgate.net This approach builds mathematical models to predict the activity of novel molecules based on descriptors such as lipophilicity, electronic effects, and steric parameters. researchgate.net

For benzotriazole (B28993) derivatives, QSAR models have been developed to understand the structural requirements for their activity. researchgate.net These models use dependent variables derived from computational calculations, such as molar refractivity, polarizability, and lipophilicity (Log P), and correlate them with the observed biological activity. researchgate.net Although a specific QSAR study focused solely on 2H-Benzotriazole, 2-(4-piperidinyl)- was not detailed in the provided sources, the application of this technique to related benzotriazole structures demonstrates its utility in rational drug design. By quantifying the effect of different structural features, QSAR can guide the synthesis of new derivatives with potentially improved potency and selectivity. researchgate.net

Pharmacophore Modeling and Computational Docking Studies

Computational techniques like pharmacophore modeling and molecular docking are instrumental in visualizing and understanding the interactions between a ligand and its biological target at the molecular level.

Molecular docking studies have been performed on benzotriazole derivatives to elucidate their binding mode within the active site of target proteins. nih.govresearchgate.net For antibacterial benzotriazoles, docking simulations have been carried out against enzymes like DNA gyrase, which is a crucial bacterial enzyme. researchgate.net These studies help to identify the key amino acid residues and the types of interactions that are critical for binding. nih.gov

For example, the docking of active benzotriazole compounds into the active site of DNA gyrase revealed specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net The benzotriazole moiety itself, along with the piperidine ring and its substituents, can engage in various non-covalent interactions, anchoring the molecule in a favorable orientation for inhibiting the enzyme's function. nih.gov This detailed understanding of binding interactions is fundamental for the rational design of more potent inhibitors.

Beyond identifying binding modes, computational docking can also provide a quantitative prediction of binding affinity, often expressed as a docking score or binding energy. researchgate.net Lower binding energy values typically suggest a more stable ligand-protein complex and, consequently, higher inhibitory activity. researchgate.net

In studies of benzotriazole derivatives, a correlation has been observed between the calculated binding energies from docking simulations and the experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration, MIC). researchgate.net For instance, compounds with lower (more negative) binding energies against DNA gyrase, such as 1-butyl-1H-benzotriazole, were found to be among the most active compounds in biological assays. researchgate.net This predictive power allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing, thereby streamlining the drug discovery process.

Insights into Mechanism of Action through SAR Elucidation

The collective data from SAR studies, including the effects of systematic substitutions and computational modeling, provide significant insights into the likely mechanism of action for 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives.

For the antimicrobial derivatives, the SAR data, when combined with docking studies targeting bacterial DNA gyrase, strongly suggest that these compounds exert their effect by inhibiting this enzyme. epa.govresearchgate.net The systematic exploration of substituents on the piperidine ring reveals which chemical features enhance binding to the enzyme's active site. epa.gov For example, the finding that certain N-benzyl or N-benzoyl groups increase antibacterial activity can be rationalized by docking models showing that these bulky, aromatic groups can form favorable hydrophobic or pi-stacking interactions within a specific pocket of the DNA gyrase active site. epa.govresearchgate.net

Therefore, the SAR elucidation process not only identifies potent compounds but also helps to validate the proposed biological target and clarify the molecular mechanism of inhibition. The convergence of synthetic SAR data and computational predictions provides a robust framework for understanding how these molecules function at a molecular level, guiding the future design of derivatives with improved therapeutic profiles. nih.govepa.gov

Preclinical Biological and Pharmacological Investigations of 2h Benzotriazole, 2 4 Piperidinyl Derivatives

Antimicrobial Activity Spectrum

Derivatives of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold have been the subject of significant preclinical research to determine their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antiviral properties.

A synthesized series of N-substituted-2-(piperidin-4-yl)-2H-benzotriazole derivatives has demonstrated notable antibacterial capabilities. nih.govresearchgate.net These compounds were evaluated against a panel of both Gram-positive and Gram-negative bacteria, with several derivatives showing significant inhibitory activity. nih.gov

The screening included the following bacterial strains:

Gram-positive: Bacillus subtilis, Bacillus megaterium, Bacillus pumilus, Staphylococcus aureus, Enterobacter aerogenes, and Streptococcus pyogenes. nih.gov

Gram-negative: Escherichia coli, Proteus vulgaris, Proteus mirabilis, and Klebsiella pneumoniae. nih.gov

Within the tested series, specific derivatives were identified as having significant antibacterial action, highlighting the potential of this chemical class in combating a wide range of bacterial pathogens. nih.gov

Table 1: Antibacterial Activity of Selected N-substituted-2-(piperidin-4-yl)-2H-benzotriazole Derivatives

| Derivative ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 6a, 6b | Significant Activity | Significant Activity | nih.gov |

| 6g, 6h | Significant Activity | Significant Activity | nih.gov |

| 6k | Significant Activity | Significant Activity | nih.gov |

| 6q, 6r | Significant Activity | Significant Activity | nih.gov |

Activity reported as "significant" against the tested panels of Gram-positive and Gram-negative bacteria.

The same series of N-substituted-2-(piperidin-4-yl)-2H-benzotriazole derivatives was also assessed for antifungal properties. nih.govresearchgate.net The screening was conducted against several fungal species, including the clinically relevant Candida albicans, as well as Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. nih.gov

Several compounds from the series demonstrated significant antifungal activity. nih.gov While the specific mechanism of action for these piperidinyl-benzotriazole derivatives was not detailed in the study, the primary target for many azole-based antifungal agents is the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Table 2: Antifungal Activity of Selected N-substituted-2-(piperidin-4-yl)-2H-benzotriazole Derivatives

| Derivative ID | Fungal Species | Reference |

|---|---|---|

| 6a, 6b | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | nih.gov |

| 6d | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | nih.gov |

| 6g, 6h | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | nih.gov |

| 6r | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | nih.gov |

Activity reported as "significant" against the tested panel of fungi.

The broader class of benzotriazole (B28993) derivatives has shown promise as potent antiviral agents, with activities documented against various RNA viruses.

Enteroviruses: Research into benzotriazole-based compounds has identified selective antiviral activity against members of the Picornaviridae family, which includes enteroviruses. nih.gov Specifically, certain derivatives have demonstrated potent and selective inhibition of Coxsackievirus B5 (CVB5). preprints.org Further studies on N-(4-(2H-benzo[d] nih.govcardiff.ac.ukderpharmachemica.comtriazol-2-yl)phenyl)-R-amide derivatives highlighted compounds with effective inhibitory action against both Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1), confirming the benzotriazole scaffold as a valuable starting point for developing new antiviral molecules. nih.govresearchgate.net

SARS 3CL Protease: The benzotriazole scaffold has been integral in the development of inhibitors for the 3C-like protease (3CLpro), a critical enzyme for the replication of coronaviruses, including SARS-CoV. Benzotriazole esters have been identified as potent inactivators of 3CLpro. In the context of SARS-CoV-2, structure-guided optimization of a benzotriazole-based inhibitor led to the development of compounds that bind non-covalently to the 3CLpro active site. This research underscores the utility of the benzotriazole moiety in designing inhibitors that target key viral enzymes.

Antiprotozoal and Anthelmintic Research

While the benzotriazole nucleus is a component of various biologically active agents, specific research into the antiprotozoal and anthelmintic properties of 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives is limited in the available literature. However, studies on broader classes of benzotriazole derivatives have shown some potential in these areas. For instance, certain synthesized 1,2,3-benzotriazole derivatives were assayed for anthelmintic activity against Pheretima posthuma, with some compounds exhibiting activity comparable to the reference drug albendazole. mdpi.com Similarly, other nitrogen-containing heterocyclic compounds like benzimidazoles, which are structurally related to benzotriazoles, have well-documented antiprotozoal and anthelmintic mechanisms, primarily through the inhibition of tubulin polymerization in the parasite. nih.gov This suggests that the benzotriazole scaffold could be a viable candidate for future exploration in the development of antiparasitic agents.

Investigations into Anticancer and Cytotoxic Potential

The cytotoxic properties of benzotriazole derivatives have been investigated, revealing their potential to interfere with key cellular processes involved in cancer cell proliferation.

Kinase Inhibition: The benzotriazole structure has been used as a scaffold for the development of protein kinase inhibitors, which are crucial targets in anticancer therapy. New derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) have been synthesized and shown to be potent inhibitors of Protein kinase 2 (CK2), a serine/threonine kinase implicated in cancer. nih.gov Furthermore, related structures like 1,2,4-benzotriazine (B1219565) derivatives have been identified as new, potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling and an attractive target for tumor immunotherapy.

Tubulin Polymerization Inhibition: Tubulin is another critical target in cancer therapy, and its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. A series of benzotriazole-substituted 2-phenylquinazoline (B3120039) derivatives have been synthesized and identified as tubulin polymerization inhibitors. Mechanistic studies indicate that these compounds bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules and arresting the cell cycle in the G2/M phase. This activity highlights a distinct mechanism through which benzotriazole-containing molecules can exert their anticancer effects.

Table 3: Enzyme Modulation by Benzotriazole Derivatives

| Activity | Target Enzyme | Derivative Class | Mechanism | Reference |

|---|---|---|---|---|

| Kinase Inhibition | Protein kinase 2 (CK2) | Tetrabromo-1H-benzotriazole derivatives | Inhibition of kinase activity | nih.gov |

| Kinase Inhibition | Hematopoietic Progenitor Kinase 1 (HPK1) | 1,2,4-Benzotriazine derivatives | Inhibition of kinase activity |

| Tubulin Polymerization Inhibition | β-tubulin | Benzotriazole substituted 2-phenylquinazolines | Binds to colchicine site, inhibits polymerization, induces G2/M arrest | |

Central Nervous System (CNS) Modulatory Effects

Gross behavioral studies in preclinical models, such as mice, are performed to observe the general effects of a compound on the animal's state. These studies typically involve monitoring a range of behaviors, including alertness, restlessness, irritability, grooming, and passivity. researchgate.net

In a study investigating a series of 2-(1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl)-N'-(2-substituted benzylidene) acetohydrazides, researchers observed the effects of these compounds on the gross behavior of mice. researchgate.net Several derivatives induced noticeable changes, suggesting CNS depressant activity. For example, compound Vb, which features a 4-chloro substitution on the phenyl ring, demonstrated the most significant depressant effects among the tested series. researchgate.net This was followed by compounds Vg (4-nitro substitution) and Ve (3,4,5-trimethoxy substitution), which also showed marked depressant activity. researchgate.net These observations indicate that the benzotriazole scaffold, when appropriately substituted, can significantly influence general behavior in preclinical models. researchgate.net

| Parameter | Observation with Active Compounds (e.g., Vb, Vg, Ve) | Reference |

|---|---|---|

| Alertness | Decreased | researchgate.net |

| Restlessness | Decreased | researchgate.net |

| Irritability | Decreased | researchgate.net |

| Passivity | Increased | researchgate.net |

| Grooming | Decreased | researchgate.net |

Locomotor activity is a specific measure of motor function and is often used to assess the stimulant or depressant effects of a compound on the CNS. This is typically quantified by measuring the movement of an animal in a controlled environment using an actophotometer, which records interruptions of light beams. researchgate.net

The same study on substituted benzotriazole acetohydrazides also evaluated their impact on locomotor activity in mice. researchgate.net The results correlated with the gross behavioral findings, showing a significant decrease in motor activity for the compounds that exhibited depressant effects. researchgate.net The number of counts recorded by the actophotometer over a set period was substantially lower for mice treated with compounds Vb, Vg, and Ve compared to the control group. researchgate.net This reduction in locomotor counts provides quantitative evidence of the CNS depressant properties of these benzotriazole derivatives. researchgate.net

| Compound | Mean Locomotor Counts ± SEM | % Decrease in Activity | Reference |

|---|---|---|---|

| Control | 255.5 ± 2.50 | - | researchgate.net |

| Vb (4-Chloro) | 70.16 ± 1.49 | 72.53% | researchgate.net |

| Vg (4-Nitro) | 85.5 ± 1.05 | 66.53% | researchgate.net |

| Ve (3,4,5-Trimethoxy) | 90.66 ± 1.62 | 64.51% | researchgate.net |

Enzyme and Receptor Target Engagement

The therapeutic potential of 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives is also being explored through their interaction with specific enzymes and nuclear receptors that are key targets in various disease pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. nih.govresearchgate.net Benzotriazole derivatives have been identified as potent inhibitors of PTP1B. researchgate.net Structural studies have revealed that these inhibitors can bind to both the primary catalytic active site and a secondary, non-catalytic aryl phosphate-binding site. nih.govresearchgate.net This dual-site engagement can lead to high potency and improved selectivity over other closely related phosphatases, such as T-cell phosphatase (TCPTP). nih.govresearchgate.net

A series of difluoromethylphosphonic acid (DFMP)-substituted naphthyl derivatives containing a benzotriazole moiety demonstrated excellent in vitro PTP1B inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies led to the identification of compounds with IC₅₀ values in the low nanomolar range. For example, compounds 213 and 214 from this series were found to be potent PTP1B inhibitors with IC₅₀ values of 5 nM and 4 nM, respectively, and showed excellent selectivity over TCPTP. researchgate.net

| Compound | PTP1B IC₅₀ (nM) | Selectivity vs. TCPTP | Reference |

|---|---|---|---|

| Compound 213 | 5 | Excellent | researchgate.net |

| Compound 214 | 4 | Excellent | researchgate.net |

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (subtypes α, γ, and δ) that play a critical role in regulating lipid and glucose metabolism. nih.govresearchgate.net Compounds that act as ligands for these receptors are of interest for treating metabolic disorders like dyslipidemia and type 2 diabetes. nih.gov

A series of [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids has been synthesized and evaluated for their ability to act as agonists for PPAR subtypes. nih.govresearchgate.net Several compounds in this series showed significant activity, particularly on PPARα. nih.gov Notably, compounds 1 and 5 from the series also exhibited moderate agonist activity on either PPARγ or PPARδ. nih.govresearchgate.net Compound 1 displayed an efficacy of 50% compared to the reference drug rosiglitazone (B1679542) on PPARγ, while compound 5 showed 46% efficacy compared to the reference GW 501516 on PPARδ. nih.gov This dual or pan-agonist activity suggests that benzotriazole derivatives could be valuable starting points for developing treatments for complex metabolic diseases. nih.govresearchgate.net

| Compound | Target Receptor | % Efficacy vs. Reference Drug | Reference Drug | Reference |

|---|---|---|---|---|

| Compound 1 | PPARα | 56-96% | Wy-14643 | nih.gov |

| Compound 1 | PPARγ | 50% | Rosiglitazone | nih.gov |

| Compound 5 | PPARα | 56-96% | Wy-14643 | nih.gov |

| Compound 5 | PPARδ | 46% | GW 501516 | nih.gov |

Studies on Other Biological Targets

Beyond their primary investigated mechanisms of action, derivatives of 2H-Benzotriazole, 2-(4-piperidinyl)- have been the subject of preclinical investigations to explore their broader pharmacological potential. These studies have primarily focused on their activity against various microbial pathogens, revealing significant antibacterial and antifungal properties for certain analogues.

Antimicrobial Investigations

A notable study synthesized a series of N-substituted-2-(piperidin-4-yl)-2H-benzo[d] epa.govbenthamdirect.comresearchgate.nettriazoles and evaluated their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. epa.govbenthamdirect.comresearchgate.net The findings from this research highlighted several derivatives with considerable antimicrobial activity. epa.govbenthamdirect.comresearchgate.net

The synthesized compounds were screened for their ability to inhibit the growth of various bacterial species. epa.govbenthamdirect.comresearchgate.net Among the tested derivatives, compounds 6a, 6b, 6g, 6h, 6k, 6q, and 6r demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. epa.govbenthamdirect.comresearchgate.net The specific bacterial strains targeted in these screenings included Bacillus subtilis, Bacillus megaterium, Bacillus pumilis, Staphylococcus aureus, Enterobacter aerogens, and Streptococcus pyogenes as representative Gram-positive bacteria, and Escherichia coli, Proteus vulgaris, Proteus mirabilis, and Klebsiella pneumoniae as representative Gram-negative bacteria. epa.govbenthamdirect.comresearchgate.net

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Observed Activity |

|---|---|---|---|

| 6a | Effective | Effective | Significant |

| 6b | Effective | Effective | Significant |

| 6g | Effective | Effective | Significant |

| 6h | Effective | Effective | Significant |

| 6k | Effective | Effective | Significant |

| 6q | Effective | Effective | Significant |

| 6r | Effective | Effective | Significant |

In addition to their antibacterial properties, the derivatives were also assessed for their potential to inhibit fungal growth. epa.govbenthamdirect.comresearchgate.net The antifungal screening was conducted against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. epa.govbenthamdirect.comresearchgate.net The results indicated that compounds 6a, 6b, 6d, 6g, 6h, and 6r possessed significant antifungal activity. epa.govbenthamdirect.comresearchgate.net

| Compound | Fungal Strains | Observed Activity |

|---|---|---|

| 6a | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

| 6b | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

| 6d | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

| 6g | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

| 6h | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

| 6r | Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum | Significant |

Emerging Applications and Research Frontiers for 2h Benzotriazole, 2 4 Piperidinyl Scaffold

Role as Versatile Synthetic Auxiliaries and Ligands in Catalysis

The benzotriazole (B28993) moiety is a cornerstone in synthetic organic chemistry, valued for its stability and its capacity to function as both an electron-donating and electron-accepting group. lupinepublishers.com These characteristics make benzotriazole and its derivatives, including the 2-(4-piperidinyl)- variant, highly effective as synthetic auxiliaries and ligands in metal-catalyzed reactions. lupinepublishers.comlupinepublishers.com As a bidentate ligand, it is thermally stable, cost-effective, and soluble in many organic solvents, making it a sustainable choice for industrial applications. researchgate.netrsc.org

Derivatives of benzotriazole serve as efficient ligands for palladium- and copper-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. researchgate.netresearchgate.net These reactions are crucial in pharmaceutical development for building complex molecular architectures. rsc.org For instance, benzotriazole has proven to be an effective ligand in the copper-catalyzed Glaser coupling of terminal alkynes. acs.org The piperidine (B6355638) component of the scaffold can be further functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Table 1: Applications of Benzotriazole Scaffolds in Catalysis

| Catalytic Reaction | Metal Catalyst | Role of Benzotriazole Scaffold | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Phosphine-Free Ligand | researchgate.net |

| Heck & Sonogashira Reactions | Palladium/Copper | Bidentate Ligand | researchgate.netresearchgate.net |

| Glaser Coupling | Copper | Efficient Ligand for Alkyne Homocoupling | acs.org |

| C-N & C-S Coupling | Palladium/Copper | Versatile Bidentate Ligand | researchgate.netresearchgate.net |

Exploration in Chemical Probes and Diagnostic Tools

The inherent photophysical properties of the benzotriazole ring have spurred its exploration in the development of chemical sensors and diagnostic tools. researchgate.net The fused aromatic system can be modified to create compounds with tunable fluorescence, making them suitable for detecting specific ions or biomolecules. rsc.org

Researchers have designed and synthesized benzotriazole-based fluorescent probes that exhibit high sensitivity and selectivity. For example, a benzotriazole-coumarin derivative was developed as a "turn-on" fluorescent probe for the highly selective detection of homocysteine, an important biomarker for various diseases. bohrium.com Similarly, stable four-coordinated benzotriazole-borane compounds have been created that show strong and tunable fluorescence emission, positioning them as promising candidates for future biological imaging applications. rsc.org The piperidine group offers a convenient attachment point for other functional moieties to enhance selectivity or solubility for specific diagnostic purposes.

Development of Supramolecular Assemblies and Functional Materials

The ability of the benzotriazole scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for supramolecular chemistry and materials science. pharmafeatures.com These interactions can guide the self-assembly of molecules into highly ordered, functional materials.

Scientists have synthesized Donor-Acceptor-Donor (D-A-D) type benzotriazole derivatives that form crystals with luminescent and active optical waveguiding properties. researchgate.net Furthermore, needle-like supramolecular structures have been prepared through the organized aggregation of a 2H-benzotriazole derivative with materials like few-layer graphene. researchgate.net Such hybrid materials could find applications in electronics and photonics. The structural rigidity and potential for functionalization of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold make it a prime candidate for designing novel liquid crystals, gels, and porous organic frameworks with tailored properties.

Integration in Drug Discovery Pipelines Beyond Initial Therapeutic Areas

The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. pharmafeatures.comnih.gov While derivatives of 2H-Benzotriazole, 2-(4-piperidinyl)- have been investigated for antimicrobial and antifungal activities, the scaffold's potential extends far beyond these initial areas. benthamdirect.comresearchgate.netepa.govresearchgate.net

The structural framework is being integrated into drug discovery pipelines targeting a diverse set of diseases. gsconlinepress.comijpsjournal.com For instance, benzotriazole derivatives have shown potential as:

Antiviral agents , by targeting viral enzymes like polymerases or helicases. pharmafeatures.comnih.gov

Anticancer agents , through the inhibition of key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs) or protein kinase 2 (CK2). nih.govgsconlinepress.com

Analgesic and anti-inflammatory agents . gsconlinepress.comijpp.org.inresearchgate.net

Monoacylglycerol lipase (B570770) (MAGL) inhibitors , which are a therapeutic target for Alzheimer's disease. nih.gov

Poly(ADP-ribose)polymerase (PARP) inhibitors , with compounds like MK-4827 (a piperidinyl-phenyl-indazole) showing efficacy in BRCA-deficient cancers. nih.gov

The piperidine ring is a common feature in many successful drugs, and its combination with the versatile benzotriazole core provides a robust platform for developing new therapeutic agents with optimized pharmacological profiles. gsconlinepress.comnih.gov

Table 2: Expanded Therapeutic Targets for Benzotriazole-Based Scaffolds

| Therapeutic Area | Biological Target/Mechanism | Example/Potential Application | Reference |

|---|---|---|---|

| Oncology | PARP Inhibition | MK-4827 (structurally related) | nih.gov |

| Oncology | Tubulin Polymerization Inhibition | Anticancer activity in various cell lines | nih.govgsconlinepress.com |

| Virology | Viral Replication Enzymes (e.g., RdRp) | Broad-spectrum antiviral functionality | pharmafeatures.com |

| Neurology | Monoacylglycerol Lipase (MAGL) | Alzheimer's Disease | nih.gov |

| Inflammation | Cyclooxygenase (COX) Inhibition | Analgesic and anti-inflammatory effects | ijpp.org.in |

Concluding Remarks and Future Perspectives in 2h Benzotriazole, 2 4 Piperidinyl Research

Synopsis of Contributions to Medicinal Chemistry and Chemical Biology

The primary contribution of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold to medicinal chemistry lies in its demonstrated potential as a source of new antimicrobial agents. researchgate.netresearchgate.net The benzotriazole (B28993) moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. gsconlinepress.comijpp.org.injocpr.comamazonaws.comresearchgate.net Similarly, the piperidine (B6355638) ring is a common structural motif in many pharmaceuticals. researchgate.net The combination of these two rings has yielded derivatives with significant biological activity.

A key area of investigation has been the synthesis and evaluation of N-substituted 2-(piperidin-4-yl)-2H-benzotriazole derivatives. researchgate.netresearchgate.netepa.gov These studies have systematically explored how modifications to the piperidine nitrogen affect the compound's biological profile. The research has led to the identification of several derivatives with potent activity against a range of pathogens.

Antibacterial Activity: Several synthesized N-substituted derivatives of 2H-Benzotriazole, 2-(4-piperidinyl)- have demonstrated significant antibacterial activity. researchgate.netresearchgate.net Testing against both Gram-positive and Gram-negative bacteria has revealed that certain substitutions on the piperidine ring can confer broad-spectrum or targeted antibacterial effects. researchgate.netepa.gov

Table 1: Examples of N-Substituted 2-(Piperidin-4-yl)-2H-Benzotriazole Derivatives with Significant Antibacterial Activity

| Compound ID | N-Substituent | Target Bacteria | Reference |

|---|---|---|---|

| 6a | Ethyl | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | researchgate.netresearchgate.net |

| 6b | Propyl | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | researchgate.netresearchgate.net |

| 6g | Benzyl | Bacillus subtilis, Staphylococcus aureus | researchgate.netresearchgate.net |

| 6h | 4-Chlorobenzyl | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | researchgate.netresearchgate.net |

| 6k | 2-Phenylethyl | Staphylococcus aureus, Escherichia coli | researchgate.netresearchgate.net |

| 6q | 2-Thienylmethyl | Bacillus subtilis, Escherichia coli | researchgate.netresearchgate.net |

Antifungal Activity: In addition to their antibacterial properties, derivatives of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold have also been identified as promising antifungal agents. researchgate.netresearchgate.net Screening against various fungal species has highlighted compounds with significant inhibitory activity, suggesting their potential for development as new antimycotic drugs. researchgate.netepa.gov

Table 2: Examples of N-Substituted 2-(Piperidin-4-yl)-2H-Benzotriazole Derivatives with Significant Antifungal Activity

| Compound ID | N-Substituent | Target Fungi | Reference |

|---|---|---|---|

| 6a | Ethyl | Candida albicans, Fusarium oxysporum | researchgate.netresearchgate.net |

| 6b | Propyl | Candida albicans, Fusarium oxysporum | researchgate.netresearchgate.net |

| 6d | Butyl | Candida albicans | researchgate.netresearchgate.net |

| 6g | Benzyl | Candida albicans, Fusarium oxysporum | researchgate.netresearchgate.net |

| 6h | 4-Chlorobenzyl | Candida albicans, Fusarium oxysporum | researchgate.netresearchgate.net |

From a chemical biology perspective, the 2H-Benzotriazole, 2-(4-piperidinyl)- core serves as a versatile template for applying principles of bioisosteric replacement and scaffold hopping in drug design. nih.gov The benzotriazole unit can be seen as an isostere of imidazole (B134444) or other triazole systems, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.gov

Unresolved Challenges and Future Research Trajectories

Despite the promising initial findings, several challenges and unanswered questions remain in the research of 2H-Benzotriazole, 2-(4-piperidinyl)-. Addressing these will be crucial for advancing these compounds from early-stage discovery to potential clinical candidates.

Elucidation of Mechanism of Action: A primary unresolved issue is the precise mechanism by which these compounds exert their antimicrobial effects. ijpsjournal.comresearchgate.net Future research must focus on identifying their specific cellular targets in bacteria and fungi. Understanding the mechanism is essential for rational drug design and for predicting and overcoming potential resistance.

Comprehensive Structure-Activity Relationship (SAR) Studies: While preliminary SAR studies have been conducted, a more comprehensive exploration is needed. amazonaws.comijpsjournal.com This should involve synthesizing a broader range of derivatives with systematic modifications to both the benzotriazole and piperidine rings to establish a clear relationship between chemical structure and biological activity, selectivity, and toxicity.

Overcoming Antimicrobial Resistance: A critical future trajectory will be to investigate whether 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives are effective against drug-resistant strains of bacteria and fungi. gsconlinepress.com Their unique structure may allow them to bypass existing resistance mechanisms, offering a potential solution to this growing public health crisis.

Exploration of Broader Therapeutic Applications: The research focus has been predominantly on antimicrobial activity. Given the wide range of biological activities associated with the parent benzotriazole scaffold, future studies should explore the potential of 2H-Benzotriazole, 2-(4-piperidinyl)- derivatives in other therapeutic areas, such as oncology, virology, and neurology. ijpp.org.inamazonaws.comresearchgate.net

Optimization of Synthetic Routes: The development of more efficient, scalable, and environmentally sustainable synthetic methodologies for these compounds will be important for their future development and commercial viability. gsconlinepress.comjocpr.com

Interdisciplinary Approaches for Comprehensive Understanding and Application

A holistic understanding and successful application of the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold will necessitate a collaborative, interdisciplinary approach, integrating computational methods with experimental sciences.

Computational and Medicinal Chemistry: The use of in silico tools, such as molecular docking and molecular dynamics simulations, can help predict the interactions of these compounds with potential biological targets. amazonaws.com This computational insight can guide the synthesis of more focused libraries of compounds, accelerating the drug discovery process and refining SAR.

Chemical Synthesis and Biological Evaluation: A continued synergy between synthetic organic chemists and microbiologists is essential. The synthesis of novel, rationally designed analogs must be followed by rigorous in vitro and in vivo evaluations to determine their efficacy, toxicity, and pharmacokinetic profiles. researchgate.netresearchgate.net

Structural Biology: To definitively understand the mechanism of action, structural biology techniques such as X-ray crystallography or cryo-electron microscopy could be employed to solve the structure of active compounds bound to their biological targets. mdpi.com This would provide an atomic-level blueprint for further optimization.

Chemical Biology: The development of probe molecules based on the 2H-Benzotriazole, 2-(4-piperidinyl)- scaffold can be a powerful tool for chemical biology research. These probes could be used in techniques like affinity chromatography or activity-based protein profiling to identify novel cellular targets and to further investigate the biological pathways modulated by these compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2H-Benzotriazole, 2-(4-piperidinyl)- |

| Benzotriazole |

| Piperidine |

| Imidazole |

| 4-oxo-piperidine-1-carboxylic acid tert-butyl ester |

| 2-(1-propyl-piperidin-4-yl)-2H-benzotriazole |

| Vorozole |

| 4,5,6,7-tetrabromo-1H-benzotriazole |

Q & A

Q. What are the recommended synthetic pathways for 2-(4-piperidinyl)-2H-benzotriazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with a benzotriazole precursor. Key steps include:

- Thioether formation : Reacting a benzotriazole-thiol intermediate with a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

- Yield optimization : Adjust temperature (80–100°C) and solvent polarity to enhance nucleophilic substitution efficiency.

Q. How can spectroscopic techniques validate the structural integrity of 2-(4-piperidinyl)-2H-benzotriazole?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and piperidine signals (δ 1.5–2.8 ppm). Confirm substitution patterns via coupling constants.

- ¹³C NMR : Detect carbonyl (if present) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine moiety).

- IR : Verify N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Photostability : Benzotriazoles are prone to UV degradation. Store in amber vials and avoid prolonged light exposure. Conduct accelerated aging studies under UV/vis light (λ = 254–365 nm) to assess decomposition .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds (>200°C typical for benzotriazoles) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Assay replication : Reproduce experiments under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from variations in cell viability assays (MTT vs. ATP-based) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent effects).

- Mechanistic studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Q. What computational strategies are effective for SAR (Structure-Activity Relationship) analysis of 2-(4-piperidinyl)-2H-benzotriazole derivatives?

- Methodological Answer :

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize piperidine flexibility and benzotriazole π-π stacking .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to predict binding affinity .

Q. How can Design of Experiments (DOE) optimize synthetic yield and purity?

- Methodological Answer :

- Factors : Test variables like solvent (DMF vs. DMSO), temperature (60–120°C), and catalyst loading (0.1–1.0 eq).